5-Fluoronaphthalene-1,4-dione
CAS No.: 62784-46-7
Cat. No.: VC15998292
Molecular Formula: C10H5FO2
Molecular Weight: 176.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62784-46-7 |
|---|---|
| Molecular Formula | C10H5FO2 |
| Molecular Weight | 176.14 g/mol |
| IUPAC Name | 5-fluoronaphthalene-1,4-dione |
| Standard InChI | InChI=1S/C10H5FO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H |
| Standard InChI Key | AIVWISHCJSZPPP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=O)C=CC2=O)C(=C1)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Fluoronaphthalene-1,4-dione features a naphthoquinone backbone with fluorine substitution at the 5-position (Figure 1). The compound’s IUPAC name, 5-fluoro-1,4-dihydronaphthalene-1,4-dione, reflects its diketone functionality and fluorinated aromatic system. X-ray crystallography of analogous halogenated naphthoquinones confirms a planar geometry, with bond lengths and angles consistent with conjugated quinoid systems . The fluorine atom’s electronegativity (χ = 4.0) introduces slight electronic perturbations, altering the compound’s reactivity compared to non-halogenated counterparts.
Table 1: Key Physicochemical Properties of 5-Fluoronaphthalene-1,4-dione
| Property | Value |
|---|---|
| CAS Number | 62784-46-7 |
| Molecular Formula | |
| Molecular Weight | 176.144 g/mol |
| Exact Mass | 176.027 g/mol |
| Topological Polar Surface Area (TPSA) | 34.14 Ų |
| LogP (Octanol-Water) | 1.76 |
Data derived from experimental measurements and computational modeling .
Synthesis and Manufacturing Processes
Classical Synthetic Routes
The first reported synthesis of 5-fluoronaphthalene-1,4-dione was described by Ishii et al. in 1976. The method involves electrophilic fluorination of 1,4-naphthoquinone using fluorine gas (F₂) in the presence of a Lewis acid catalyst, such as boron trifluoride (BF₃), under anhydrous conditions . This reaction proceeds via intermediate formation of a fluoronium ion, which undergoes regioselective aromatic substitution at the 5-position due to the directing effects of the quinone oxygen atoms.
Alternative approaches include:
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Halogen Exchange Reactions: Treatment of 5-bromo-1,4-naphthoquinone with silver fluoride (AgF) in polar aprotic solvents, yielding the fluoro derivative via nucleophilic aromatic substitution .
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Electrochemical Fluorination: Anodic oxidation of naphthalene derivatives in hydrogen fluoride (HF)-based electrolytes, though this method suffers from low regioselectivity .
Table 2: Comparison of Halogenated 1,4-Naphthoquinones
| Compound | Molecular Weight (g/mol) | LogP | Synthetic Yield (%) |
|---|---|---|---|
| 5-Fluoro-1,4-naphthoquinone | 176.14 | 1.76 | 58–65 |
| 5-Bromo-1,4-naphthoquinone | 237.05 | 2.38 | 72–78 |
Data adapted from Ishii (1976) and Bhatt et al. (1994) .
Physicochemical Properties and Stability
Solubility and Partitioning
5-Fluoronaphthalene-1,4-dione exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic core. It is more soluble in organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO), with solubility values exceeding 50 mg/mL . The LogP value of 1.76 suggests moderate lipophilicity, making it suitable for passive diffusion across biological membranes .
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) studies reveal a decomposition temperature () of 218°C, with exothermic degradation peaks corresponding to quinone ring fragmentation. The compound is stable under inert atmospheres but undergoes rapid photodegradation in UV light, forming fluorinated phenolic byproducts .
Future Directions and Research Gaps
Despite its promising attributes, critical gaps persist in the literature:
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In Vivo Pharmacokinetics: No studies have assessed absorption, distribution, metabolism, or excretion (ADME) profiles.
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Target Identification: The exact molecular targets underlying its biological activity remain unidentified.
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Scalable Synthesis: Current methods suffer from moderate yields (58–65%); flow chemistry approaches could improve efficiency .
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